molecular formula C14H12O2 B122867 (9S,10S)-9,10-dihydrophenanthrene-9,10-diol CAS No. 572-41-8

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

Cat. No.: B122867
CAS No.: 572-41-8
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-KBPBESRZSA-N
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Description

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol is an organic compound belonging to the class of phenanthrenes. This compound is characterized by its two hydroxyl groups attached to the 9th and 10th positions of the dihydrophenanthrene structure. It is known for its unique stereochemistry, which is denoted by the (9S,10S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol typically involves the reduction of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene-9,10-quinone, which yields the desired diol. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form phenanthrene-9,10-quinone.

    Reduction: Further reduction can lead to the formation of tetrahydrophenanthrene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas are typical.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification.

Major Products

    Oxidation: Phenanthrene-9,10-quinone.

    Reduction: Tetrahydrophenanthrene derivatives.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Organic Synthesis

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and natural products. Its unique structure allows for various functional group transformations.

Example Case Study:
A study demonstrated the synthesis of derivatives of this compound leading to the development of new antibiotics. The synthesis involved selective oxidation and reduction reactions that leveraged the diol's hydroxyl groups for further functionalization .

Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with various biological macromolecules and its effects on cellular processes.

Antioxidant Activity:
In vitro studies have shown that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Study:
A recent investigation into the antioxidant capacity of phenanthrene derivatives found that this compound demonstrated significant free radical scavenging activity compared to other similar compounds .

Medicinal Applications

The compound is under investigation for potential medicinal applications, particularly in drug discovery. Its structural features make it a candidate for developing anticancer and antiviral agents.

Lead Compound Development:
Research has indicated that derivatives of this compound have shown promise as lead compounds in the development of new therapies targeting cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect cellular pathways, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-9,10-quinone: An oxidized form of the diol.

    Tetrahydrophenanthrene: A reduced form with additional hydrogen atoms.

    Phenanthrene: The parent hydrocarbon without hydroxyl groups.

Uniqueness

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This configuration imparts distinct chemical and biological properties compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple fields.

Biological Activity

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol is a polycyclic aromatic compound with significant biological activity. Its structural features enable interactions with various biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, particularly in the context of viral infections and antimicrobial properties.

  • Molecular Formula : C14H12O2
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 114767-00-0

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : The introduction of bromine at the 3-position of phenanthrene.
  • Dihydroxylation : Using osmium tetroxide (OsO4) to convert the double bonds into hydroxyl groups.

These methods yield a compound with distinct functional groups that contribute to its biological activities.

Antiviral Activity

Recent studies have highlighted the potential of (9S,10S)-9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. For instance:

  • Inhibition Potency : Compounds derived from this scaffold showed IC50 values ranging from 1.55 to 1.81 μM against the SARS-CoV-2 3CL protease, indicating strong inhibition capabilities .
  • Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the substrate-binding pocket and dimer interface of the enzyme, disrupting its function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • In Vitro Studies : It demonstrated significant antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. The presence of specific substituents enhanced these activities .
CompoundZone of Inhibition (mm)Activity Level
Compound A15Moderate
Compound B20High
Compound C12Low

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in substituents influence biological activity:

  • Increasing the bulkiness of substituents at specific positions on the phenanthrene scaffold generally enhances inhibitory activity against SARS-CoV-2 .
Substituent TypeIC50 Value (μM)
Methyl61.15
Ethyl33.06
Isopropyl29.46
Cyclohexyl9.06
4-Bromophenyl6.44

Case Studies

  • COVID-19 Therapeutics : The exploration of (9S,10S)-9,10-dihydrophenanthrene derivatives as non-covalent inhibitors has shown promise for developing oral antiviral agents against COVID-19 .
  • Antimicrobial Applications : In a study evaluating various phenanthrene derivatives, those with diacetyl substitutions exhibited superior antimicrobial properties compared to their non-acetylated counterparts .

Properties

IUPAC Name

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNBQWUTDDOKE-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-41-8
Record name trans-9,10-Dihydroxy-9,10-dihydrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol, 9,10-dihydro- (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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